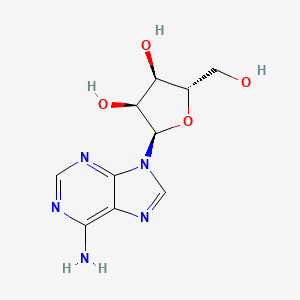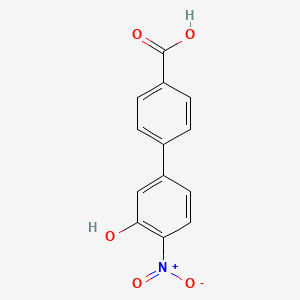
Difluorocarboxyfluorescein NHS Ester, 6-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluorocarboxyfluorescein NHS Ester, 6-isomer, also known as Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer, is a fluorinated analog of fluorescein. This compound is amine-reactive and is widely used as a fluorescent dye for labeling proteins, peptides, and nucleotides. It offers greater photostability and a lower pKa compared to fluorescein, making its fluorescence essentially pH insensitive in the physiological pH range .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically requires the use of fluorinating agents and specific reaction conditions to ensure the selective introduction of fluorine atoms at the desired positions on the fluorescein molecule .
Industrial Production Methods
Industrial production of Difluorocarboxyfluorescein NHS Ester, 6-isomer involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product to remove any impurities and ensure consistency in the quality of the dye .
Chemical Reactions Analysis
Types of Reactions
Difluorocarboxyfluorescein NHS Ester, 6-isomer primarily undergoes substitution reactions due to its amine-reactive NHS ester group. This allows it to form stable amide bonds with primary amines present in proteins, peptides, and other biomolecules .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include primary amines, buffers to maintain physiological pH, and solvents such as DMSO and DMF. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .
Major Products Formed
The major products formed from the reactions of this compound are fluorescently labeled biomolecules. These labeled compounds are used in various applications, including fluorescence microscopy, flow cytometry, and other fluorescence-based assays .
Scientific Research Applications
Difluorocarboxyfluorescein NHS Ester, 6-isomer has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in labeling proteins, peptides, and nucleotides for imaging and tracking biological processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and assays for various industrial processes
Mechanism of Action
The mechanism of action of Difluorocarboxyfluorescein NHS Ester, 6-isomer involves the formation of a stable amide bond with primary amines in biomolecules. This covalent attachment allows the fluorescent dye to be permanently linked to the target molecule, enabling its detection and visualization using fluorescence-based techniques. The compound’s fluorescence is pH insensitive in the physiological range, making it suitable for various biological applications .
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A widely used fluorescent dye with a higher pKa and lower photostability compared to Difluorocarboxyfluorescein NHS Ester, 6-isomer.
Alexa Fluor® 488: A bright, green fluorescence-emitting dye with similar spectral properties but different chemical structure.
DyLight® 488: Another green fluorescent dye with high photostability and brightness.
Uniqueness
This compound stands out due to its greater photostability and lower pKa, making its fluorescence pH insensitive in the physiological range. This property enhances its performance in various biological and chemical applications, providing more reliable and consistent results .
Properties
Molecular Formula |
C25H13F2NO9 |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C25H13F2NO9/c26-15-6-13-19(8-17(15)29)36-20-9-18(30)16(27)7-14(20)23(13)12-5-10(1-2-11(12)24(33)34)25(35)37-28-21(31)3-4-22(28)32/h1-2,5-9,29H,3-4H2,(H,33,34) |
InChI Key |
AXNGAJYYONSYCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)

![N-[23-(9-Mercaptononyl)-3,6,9,12,15,18,21-Heptaoxatricosanyl]-N'-(biotinyl)ethylenediamine](/img/structure/B13725652.png)






